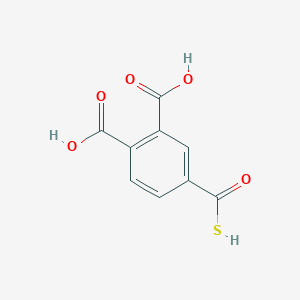![molecular formula C18H11Cl3 B14587223 1,3-Dichloro-5-[4-(4-chlorophenyl)phenyl]benzene CAS No. 61576-92-9](/img/structure/B14587223.png)
1,3-Dichloro-5-[4-(4-chlorophenyl)phenyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dichloro-5-[4-(4-chlorophenyl)phenyl]benzene: is an aromatic compound characterized by the presence of multiple chlorine atoms attached to a benzene ring. This compound is part of a larger class of chlorinated aromatic hydrocarbons, which are known for their diverse chemical properties and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Dichloro-5-[4-(4-chlorophenyl)phenyl]benzene typically involves the chlorination of precursor aromatic compounds. One common method is the catalytic hydrogenation of 3,5-dichloronitrobenzene, followed by a Bamberger rearrangement . Another approach involves the reaction of 3,5-dichlorobenzonitrile with sodium hydroxide under reflux conditions .
Industrial Production Methods: Industrial production of this compound often employs large-scale chlorination processes, where benzene derivatives are treated with chlorine gas in the presence of a catalyst. This method ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1,3-Dichloro-5-[4-(4-chlorophenyl)phenyl]benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as hydroxide ions.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide are commonly used under high-temperature conditions.
Electrophilic Aromatic Substitution: Reagents such as chlorine gas, nitric acid, and sulfuric acid are used in the presence of catalysts like iron(III) chloride or aluminum chloride.
Major Products Formed:
Nucleophilic Substitution: Products include phenols and ethers.
Electrophilic Aromatic Substitution: Products include halogenated, nitrated, and sulfonated derivatives of the original compound.
Applications De Recherche Scientifique
1,3-Dichloro-5-[4-(4-chlorophenyl)phenyl]benzene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,3-Dichloro-5-[4-(4-chlorophenyl)phenyl]benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The chlorine atoms on the benzene ring make it more reactive towards nucleophiles, facilitating various chemical transformations. The compound can also act as an electron-withdrawing group, influencing the reactivity of other functional groups attached to the benzene ring .
Comparaison Avec Des Composés Similaires
1,4-Dichlorobenzene: Known for its use as a moth repellent and deodorant.
3,5-Dichlorobenzonitrile: Used as an intermediate in the synthesis of herbicides and pharmaceuticals.
4,4’-Dichlorobiphenyl: Studied for its environmental impact and potential toxicity.
Uniqueness: 1,3-Dichloro-5-[4-(4-chlorophenyl)phenyl]benzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable in specialized applications where other chlorinated aromatic compounds may not be suitable.
Propriétés
Numéro CAS |
61576-92-9 |
|---|---|
Formule moléculaire |
C18H11Cl3 |
Poids moléculaire |
333.6 g/mol |
Nom IUPAC |
1,3-dichloro-5-[4-(4-chlorophenyl)phenyl]benzene |
InChI |
InChI=1S/C18H11Cl3/c19-16-7-5-13(6-8-16)12-1-3-14(4-2-12)15-9-17(20)11-18(21)10-15/h1-11H |
Clé InChI |
VUIJMPDVBDEMLH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC=C(C=C2)Cl)C3=CC(=CC(=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10,10-Dimethylbicyclo[7.2.0]undec-5-en-2-one](/img/structure/B14587142.png)
![N-[4-(2-Chloroacetamido)benzoyl]-L-aspartic acid](/img/structure/B14587148.png)
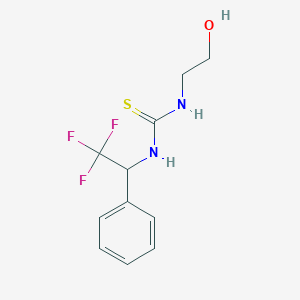
![2,4-Dichloro-1-[4-(4-chlorophenyl)phenyl]benzene](/img/structure/B14587164.png)
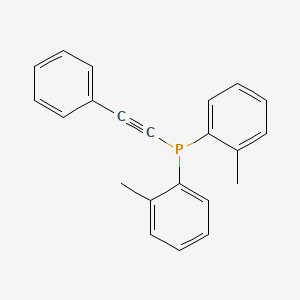
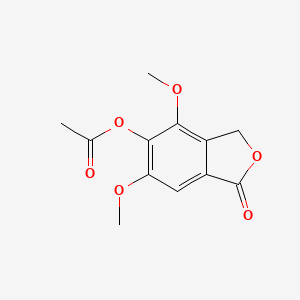
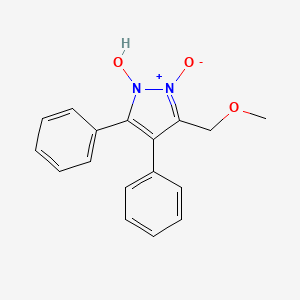
![3-(4-{2-[(2-Oxopropyl)amino]ethyl}phenyl)prop-2-enoic acid](/img/structure/B14587178.png)
![N-[7-Chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl]glycine](/img/structure/B14587183.png)
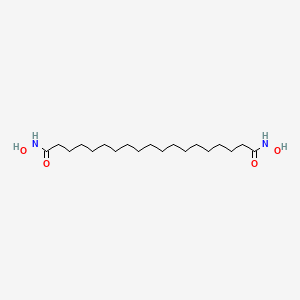
![2-[3-(4-Hydroxyphenyl)-3-oxo-1-phenylpropyl]cyclopentan-1-one](/img/structure/B14587190.png)

![Methyl 2,2,2',3'-tetramethyl[1,1'-bi(cyclopropane)]-1-carboxylate](/img/structure/B14587213.png)
